MDL-105519 MDL-105519 MDL-105519 is a high affinity NMDA glutamate receptor antagonist at the glycine site. MDL 105,519 prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo. This antagonism was associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models.
Brand Name: Vulcanchem
CAS No.: 161230-88-2
VCID: VC0534827
InChI: InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
SMILES: C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Molecular Formula: C18H11Cl2NO4
Molecular Weight: 376.2 g/mol

MDL-105519

CAS No.: 161230-88-2

Inhibitors

VCID: VC0534827

Molecular Formula: C18H11Cl2NO4

Molecular Weight: 376.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

MDL-105519 - 161230-88-2

CAS No. 161230-88-2
Product Name MDL-105519
Molecular Formula C18H11Cl2NO4
Molecular Weight 376.2 g/mol
IUPAC Name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Standard InChIKey LPWVUDLZUVBQGP-DHZHZOJOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Appearance Solid powder
Description MDL-105519 is a high affinity NMDA glutamate receptor antagonist at the glycine site. MDL 105,519 prevented harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo. This antagonism was associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid
MDL 105,519
MDL 105519
MDL-105519
Reference 1: Kakuda T, Nozawa A, Sugimoto A, Niino H. Inhibition by theanine of binding of [3H]AMPA, [3H]kainate, and [3H]MDL 105,519 to glutamate receptors. Biosci Biotechnol Biochem. 2002 Dec;66(12):2683-6. PubMed PMID: 12596867.
2: Sharma TA, Reynolds IJ. Complex polyamine effects on [3H]MDL 105,519 binding to the NMDA receptor glycine site. Neurochem Int. 1998 Aug;33(2):155-9. PubMed PMID: 9761459.
3: Chazot PL, Reiss C, Chopra B, Stephenson FA. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor. Eur J Pharmacol. 1998 Jul 17;353(1):137-40. PubMed PMID: 9721050.
4: Höfner G, Wanner KT. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. Neurosci Lett. 1997 Apr 25;226(2):79-82. PubMed PMID: 9159494.
5: Baron BM, Harrison BL, Kehne JH, Schmidt CJ, van Giersbergen PL, White HS, Siegel BW, Senyah Y, McCloskey TC, Fadayel GM, Taylor VL, Murawsky MK, Nyce P, Salituro FG. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. Eur J Pharmacol. 1997 Apr 4;323(2-3):181-92. PubMed PMID: 9128837.
6: Siegel BW, Sreekrishna K, Baron BM. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors. Eur J Pharmacol. 1996 Oct 3;312(3):357-65. PubMed PMID: 8894619.
7: Baron BM, Siegel BW, Harrison BL, Gross RS, Hawes C, Towers P. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. J Pharmacol Exp Ther. 1996 Oct;279(1):62-8. PubMed PMID: 8858976.
PubChem Compound 6603913
Last Modified Nov 11 2021
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